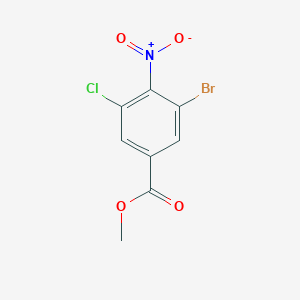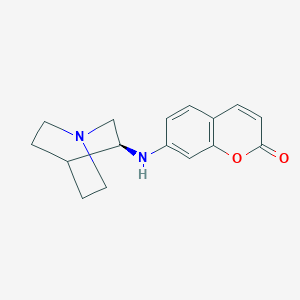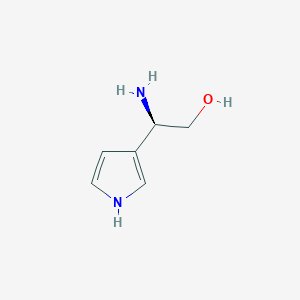
(R)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol is a chiral compound that features both an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with a pyrrole ring as a substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the asymmetric reduction of a corresponding ketone precursor using chiral catalysts or reagents. Another approach might involve the use of chiral auxiliaries to induce the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Reagents such as SOCl₂ (Thionyl chloride) or PBr₃ (Phosphorus tribromide).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, ®-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
This compound might be used in the study of enzyme-substrate interactions, given its structural similarity to certain amino acids and neurotransmitters.
Medicine
Industry
In materials science, ®-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol could be used in the synthesis of polymers or other materials with specific properties.
Mécanisme D'action
The mechanism by which ®-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol: The enantiomer of the compound , with potentially different biological activity.
2-Amino-2-(1H-pyrrol-3-yl)ethanol: The racemic mixture of the compound.
2-Amino-2-(1H-pyrrol-3-yl)ethan-1-one: A related compound with a ketone group instead of a hydroxyl group.
Uniqueness
®-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol is unique due to its specific stereochemistry, which can impart different biological and chemical properties compared to its enantiomer or racemic mixture. Its structural features make it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H10N2O |
|---|---|
Poids moléculaire |
126.16 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(1H-pyrrol-3-yl)ethanol |
InChI |
InChI=1S/C6H10N2O/c7-6(4-9)5-1-2-8-3-5/h1-3,6,8-9H,4,7H2/t6-/m0/s1 |
Clé InChI |
WRHACXYMHWGBII-LURJTMIESA-N |
SMILES isomérique |
C1=CNC=C1[C@H](CO)N |
SMILES canonique |
C1=CNC=C1C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








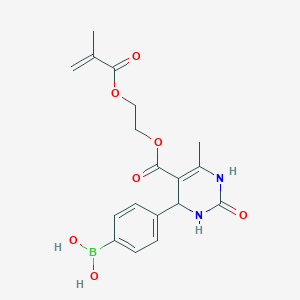
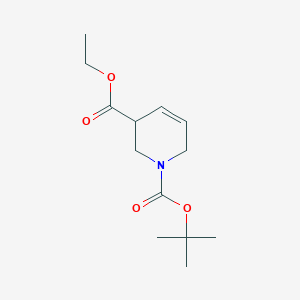
![1-Methoxy-6-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12828146.png)


![2-(4-Ethylphenyl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B12828164.png)
